molecular formula C15H21N3O2 B2994727 1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922874-28-0

1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2994727
CAS RN: 922874-28-0
M. Wt: 275.352
InChI Key: JMKDSVSPRDDONI-UHFFFAOYSA-N
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Description

1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. The compound is also known as Indolicidin, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses.

Scientific Research Applications

Crystallographic Studies

Urea derivatives have been studied for their crystal structures, providing insights into molecular conformation and stabilization mechanisms through hydrogen bonding. For example, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea shows classic tricyclic hydrophenanthrene structure with unique conformations stabilized by intermolecule hydrogen bonds (Xiaoping Rao et al., 2010).

Polymer Chemistry

In polymer science, isopropyl alcohol, a component related to the compound , has been used as a solvent in the synthesis of silicone–urea copolymers, highlighting the role of urea derivatives in developing materials with specific mechanical properties (E. Yilgor et al., 2003).

Green Chemistry

Urea derivatives have been explored as safer substitutes for hazardous chemicals in chemical synthesis. For example, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes for arylsulfonyl isocyanates, showing the potential of urea derivatives in safer chemical processes (F. Sa̧czewski et al., 2006).

Molecular Recognition

Research on substituted phenyl urea and thiourea silatranes has demonstrated their application in anion recognition, where their structure and electronic properties affect their binding affinity to various anions, illustrating the utility of urea derivatives in sensing applications (Gurjaspreet Singh et al., 2016).

Energetic Materials

Studies on the synthesis and properties of trinitroprop-2-yl urea derivatives have explored their potential as high energetic materials, focusing on their synthesis, characterization, and energetic properties, which is crucial for the development of novel explosives or propellants (Quirin J. Axthammer et al., 2016).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(2)16-15(19)17-13-10-18(8-9-20-3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKDSVSPRDDONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

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